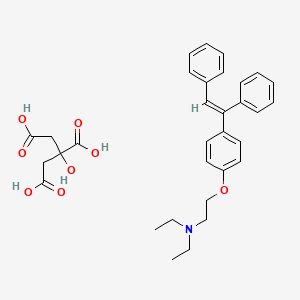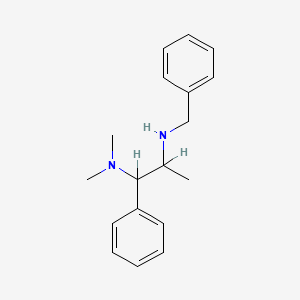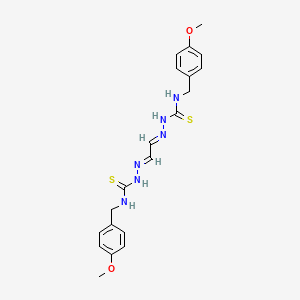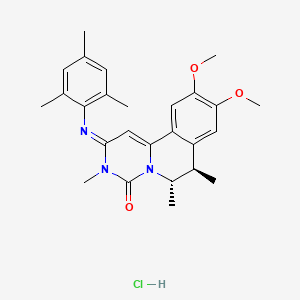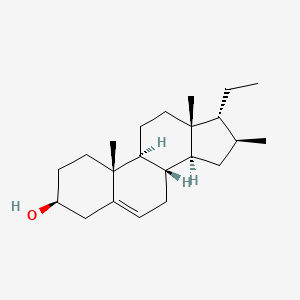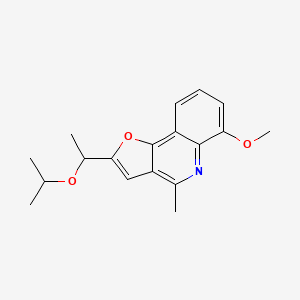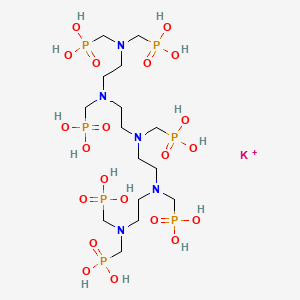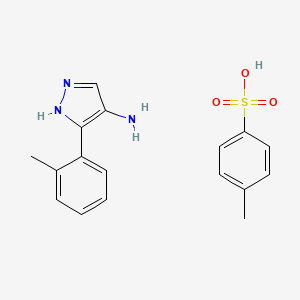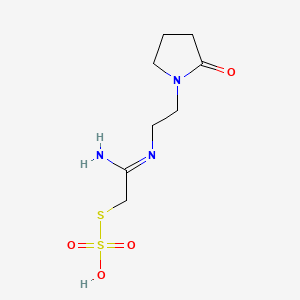
3,6-Dihydro-alpha-(1,1'-biphenyl)-4-yl-4-(4-fluorophenyl)-1(2H)-pyridinepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dihydro-alpha-(1,1’-biphenyl)-4-yl-4-(4-fluorophenyl)-1(2H)-pyridinepropanol is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-alpha-(1,1’-biphenyl)-4-yl-4-(4-fluorophenyl)-1(2H)-pyridinepropanol typically involves multi-step organic reactions. Common starting materials might include biphenyl derivatives and fluorobenzene, which undergo various reactions such as Friedel-Crafts acylation, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the biphenyl moiety.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions might be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylpyridine: A simpler pyridine derivative with similar structural features.
4-Fluorobiphenyl: Shares the biphenyl and fluorophenyl moieties.
1-(4-Fluorophenyl)-2-(1,1’-biphenyl)-1-ethanol: Another compound with related structural elements.
Uniqueness
What sets 3,6-Dihydro-alpha-(1,1’-biphenyl)-4-yl-4-(4-fluorophenyl)-1(2H)-pyridinepropanol apart is its specific combination of functional groups and structural features, which may confer unique chemical properties and biological activities.
Propriétés
Numéro CAS |
156732-76-2 |
|---|---|
Formule moléculaire |
C26H26FNO |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-(4-phenylphenyl)propan-1-ol |
InChI |
InChI=1S/C26H26FNO/c27-25-12-10-22(11-13-25)23-14-17-28(18-15-23)19-16-26(29)24-8-6-21(7-9-24)20-4-2-1-3-5-20/h1-14,26,29H,15-19H2 |
Clé InChI |
QDUZNIBXRPROII-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC=C1C2=CC=C(C=C2)F)CCC(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


